Crotyl mercaptan

Description

Properties

Molecular Formula |

C4H8S |

|---|---|

Molecular Weight |

88.17 g/mol |

IUPAC Name |

but-2-ene-1-thiol |

InChI |

InChI=1S/C4H8S/c1-2-3-4-5/h2-3,5H,4H2,1H3 |

InChI Key |

PSKWBKFCLVNPMT-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCS |

Origin of Product |

United States |

Foundational & Exploratory

Crotyl Mercaptan: A Technical Guide to its Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotyl mercaptan, also known as 2-butene-1-thiol, is a volatile organosulfur compound with the chemical formula C4H8S.[1][2][3][4][5] It is recognized by its potent and distinct odor. This compound and its isomers are found in the emissions of skunks and have been identified as aroma-active compounds in roasted sesame seeds.[3][4] In industrial applications, it serves as a flavoring agent and an intermediate in organic synthesis.[2] Its reactivity, stemming from the thiol functional group and the unsaturated crotyl moiety, makes it a valuable precursor in the production of various specialty chemicals.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for this compound.

Chemical Structure and Properties

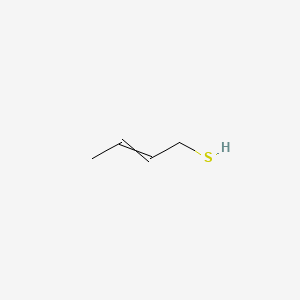

This compound is a butene thiol where the sulfhydryl group is attached to a but-2-enyl group. The presence of a double bond gives rise to cis and trans (E/Z) isomers.

Structure:

Caption: Chemical structure of (E)-crotyl mercaptan (trans-2-butene-1-thiol).

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5954-72-3 | [1][2][3][4][5] |

| Molecular Formula | C4H8S | [1][2][3][4][5] |

| Molecular Weight | 88.17 g/mol | [1][6][7] |

| Boiling Point | 101.3 °C at 760 mmHg | [1][2] |

| Density | 0.862 g/cm³ | [1] |

| Flash Point | 34.9 °C | [1][2] |

| Refractive Index | 1.47 | [1][2] |

| Solubility | Slightly soluble in chloroform and methanol. | [2][4] |

| InChI Key | PSKWBKFCLVNPMT-NSCUHMNNSA-N | [2][3] |

| Canonical SMILES | C\C=C\CS | [2] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of thiols is the reaction of an alkyl halide with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis. Below are two representative protocols.

Protocol 1: From Crotyl Bromide via Isothiouronium Salt

This two-step procedure involves the formation of an S-alkylisothiouronium salt, which is subsequently hydrolyzed to the thiol.

-

Step 1: Formation of S-crotylisothiouronium bromide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve crotyl bromide (1.0 eq) and thiourea (1.0 eq) in ethanol (95%).

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature to allow the S-crotylisothiouronium bromide to crystallize.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

-

Step 2: Hydrolysis to this compound

-

Suspend the S-crotylisothiouronium bromide in water.

-

Add a solution of sodium hydroxide (2.0 eq) in water.

-

Heat the mixture to reflux for 2-3 hours. The thiol will separate as an oily layer.

-

Cool the mixture and separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude this compound by distillation.

-

Protocol 2: From Crotyl Chloride and Sodium Hydrosulfide

This method provides a more direct route to the thiol.

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place a solution of sodium hydrosulfide (NaSH) (1.1 eq) in N,N-dimethylformamide (DMF).

-

Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05 eq), to the solution.

-

Under a nitrogen atmosphere, add crotyl chloride (1.0 eq) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 8-10 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by distillation.

Analytical Methods

Gas Chromatography (GC)

GC is a suitable technique for the analysis of volatile thiols like this compound. Due to the reactive nature of the sulfhydryl group, special considerations are necessary for accurate quantification.

-

Instrumentation: A gas chromatograph equipped with a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD) is recommended for selective and sensitive detection of sulfur compounds. A mass spectrometer (MS) can also be used for identification.

-

Column: A capillary column with a non-polar or mid-polar stationary phase, such as a DB-5 or HP-INNOWAX, is typically used.

-

Sample Preparation: Direct injection of a dilute solution in an appropriate solvent (e.g., dichloromethane) can be performed. For trace analysis, headspace solid-phase microextraction (HS-SPME) is an effective pre-concentration technique.

-

Derivatization: To improve chromatographic performance and detection limits, derivatization of the thiol group can be performed. A common derivatizing agent is N-ethylmaleimide (NEM), which reacts with the thiol to form a more stable and less volatile adduct.

-

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C (hold for 5 min), ramp at 3 °C/min to 210 °C (hold for 5 min), then ramp at 15 °C/min to 230 °C (hold for 5 min).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Detector Temperature: 250 °C (for FPD or MS transfer line).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of this compound.

-

Sample Preparation:

-

Dissolve 5-25 mg of the purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample is homogeneous and free of particulate matter.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for good signal dispersion.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl, vinyl, methylene, and sulfhydryl protons. The coupling constants between the vinyl protons can be used to determine the stereochemistry (E/Z) of the double bond.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbon atoms in the molecule.

Logical Relationships and Workflows

The synthesis of this compound from crotyl bromide via the isothiouronium salt intermediate is a well-established and reliable method. The following diagram illustrates the logical workflow of this synthetic process.

References

- 1. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US2404425A - Process for production of alkyl mercaptans - Google Patents [patents.google.com]

- 3. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]

- 4. CN105272902A - Simple method for preparing mercaptan through one-step method - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Thioacetate Deprotection Procedure [sigmaaldrich.com]

- 7. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

Technical Guide: Crotyl Mercaptan (CAS Number 5954-72-3)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Crotyl Mercaptan, identified by CAS number 5954-72-3. The document details its chemical identity, physicochemical properties, spectroscopic data, synthesis protocols, and known biological significance, with a focus on its relevance to research and development.

Chemical Identification and Isomerism

This compound, systematically named 2-Butene-1-thiol , is an unsaturated aliphatic thiol. The presence of a carbon-carbon double bond results in geometric isomerism, leading to two stereoisomers: (E)-2-butene-1-thiol (trans) and (Z)-2-butene-1-thiol (cis).

The CAS number 5954-72-3 is often used to refer to the unspecified stereoisomer or a mixture. However, the (E)-isomer, with CAS number 58688-79-2 , is the more commonly studied and commercially available form[1][2]. The IUPAC name for this specific isomer is (E)-but-2-ene-1-thiol[1].

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| Systematic Name | 2-Butene-1-thiol | [2] |

| Common Name | This compound | [2] |

| CAS Number | 5954-72-3 (unspecified stereochemistry) | [2] |

| CAS Number (E-isomer) | 58688-79-2 | [1] |

| Molecular Formula | C₄H₈S | [1] |

| InChIKey (E-isomer) | PSKWBKFCLVNPMT-NSCUHMNNSA-N | [1][2] |

Physicochemical and Spectroscopic Data

This compound is a volatile, colorless to pale yellow liquid known for its potent, skunky odor. It is a key component of the defensive spray of skunks (Mephitis mephitis)[1]. Thiols generally exhibit lower boiling points and are less soluble in water compared to their alcohol analogues due to weaker hydrogen bonding[3][4].

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 88.17 g/mol | [1] |

| Boiling Point | 101.3 °C (at 760 mmHg) | |

| Density | 0.862 g/cm³ | |

| Flash Point | 34.9 °C | |

| Vapor Pressure | 40.9 ± 0.2 mmHg (at 25 °C) | [3] |

| logP (o/w) | 1.49 | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [3][4] |

| Kovats Retention Index | 704 (Standard non-polar column) | [1] |

Spectroscopic Analysis

Detailed experimental spectra for this compound are not widely published. The following data is based on predictions and analysis of structurally similar compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl, vinylic, and allylic methylene protons. The coupling constants between the vinylic protons are critical for distinguishing between the E and Z isomers.

-

-CH₃ (Methyl) group: A doublet expected around δ 1.7 ppm.

-

-CH₂-SH (Allylic methylene) group: A doublet expected around δ 3.2 ppm.

-

-CH=CH- (Vinylic) protons: Two multiplets expected in the range of δ 5.5-5.8 ppm.

-

-SH (Thiol) proton: A triplet (due to coupling with the adjacent CH₂) expected around δ 1.3-1.6 ppm, though this signal can be broad and its position is concentration-dependent.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will feature four distinct signals corresponding to the different carbon environments.

-

-CH₃ carbon: Expected around δ 17-18 ppm.

-

-CH₂-SH carbon: Expected around δ 35-40 ppm.

-

-CH=CH- carbons: Expected in the alkene region, around δ 125-135 ppm[5].

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.

-

S-H stretch: A characteristic weak absorption band is expected around 2550-2600 cm⁻¹ .

-

C=C stretch: A medium absorption is expected around 1660-1675 cm⁻¹ .

-

=C-H stretch (vinylic): A stretch is expected just above 3000 cm⁻¹, typically 3010-3040 cm⁻¹ .

-

C-H stretch (aliphatic): Stretches are expected just below 3000 cm⁻¹, typically 2850-2975 cm⁻¹ .

-

=C-H bend (trans): A strong out-of-plane bend is characteristic for the E (trans) isomer, expected around 960-980 cm⁻¹ [6].

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show a molecular ion peak ([M]⁺) at m/z = 88.

-

Molecular Ion: [C₄H₈S]⁺ at m/z = 88.

-

Key Fragments: Common fragmentation pathways for allylic compounds include the loss of the functional group or cleavage to form a stable allyl cation. Expected fragments include [M-SH]⁺ at m/z = 55 (loss of the thiol group) and the allyl cation [C₃H₅]⁺ at m/z = 41, which is often a base peak for such structures[7].

-

Experimental Protocols: Synthesis

A common and reliable method for the stereoselective synthesis of (E)-2-butene-1-thiol is via the reaction of a trans-crotyl halide with thiourea to form an isothiuronium salt, followed by basic hydrolysis[2].

Synthesis of (E)-2-Butene-1-thiol from Crotyl Bromide

This two-step protocol details the laboratory-scale synthesis.

Step 1: Formation of the S-Crotylisothiuronium Salt

-

Apparatus Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: Add thiourea (7.6 g, 0.1 mol) and 100 mL of 95% ethanol to the flask.

-

Reaction Initiation: Stir the mixture until the thiourea is mostly dissolved. Add (E)-crotyl bromide (13.5 g, 0.1 mol) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by TLC. During this time, the S-crotylisothiuronium bromide will precipitate as a white solid.

-

Isolation: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the white crystalline product by vacuum filtration and wash with a small amount of cold diethyl ether. Dry the product under vacuum.

Step 2: Hydrolysis to (E)-2-Butene-1-thiol

-

Apparatus Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, a dropping funnel, and a distillation head connected to a condenser.

-

Reagents: Add the S-crotylisothiuronium bromide salt from Step 1 to the flask. Add a solution of sodium hydroxide (12 g, 0.3 mol) in 150 mL of water.

-

Hydrolysis and Distillation: Heat the mixture gently with stirring. The thiol product will form and co-distill with water. Continue the distillation until no more oily thiol droplets are observed in the distillate.

-

Workup: Collect the distillate in a separatory funnel. The this compound will form an organic layer. Separate the layers.

-

Purification: Wash the organic layer with a small amount of brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. The product can be further purified by fractional distillation under reduced pressure.

Caption: Synthesis workflow for (E)-2-Butene-1-thiol via the thiourea method.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, its biological activity can be inferred from the well-established chemistry of thiols and the known toxicity of related mercaptans.

General Thiol Toxicity

Mercaptans can exert toxicity through several mechanisms. One of the most cited is the inhibition of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, which disrupts cellular respiration and ATP production. This mechanism has been demonstrated for simpler thiols like methyl mercaptan. High concentrations of various thiols can lead to respiratory irritation, central nervous system depression, and even death by respiratory paralysis[7]. The toxicity is often associated with the redox cycling between the thiol (-SH) and its corresponding disulfide (-S-S-), a process that can generate reactive oxygen species (ROS) and induce oxidative stress[4].

Role in Redox Signaling

Beyond toxicity, the thiol functional group is a critical player in cellular redox signaling. The cysteine residues in proteins act as "redox switches," where the oxidation state of the thiol group (thiol, disulfide, sulfenic acid, etc.) modulates protein function and downstream signaling cascades.

Thiol compounds can influence these pathways by:

-

Altering the Cellular Redox State: Introducing exogenous thiols can shift the cellular redox balance, potentially activating stress-response pathways.

-

S-Thiolation: this compound could potentially react with protein disulfides or oxidized cysteine residues, leading to the formation of a mixed disulfide (protein-S-S-crotyl). This modification can alter the protein's activity.

-

Interaction with Reactive Species: Thiols can react with ROS and reactive nitrogen species (RNS), which are themselves important signaling molecules. This can modulate pathways sensitive to oxidative stress, such as the Nrf2/Keap1 pathway or hypoxia-inducible factor (HIF ) pathways. Recent studies have shown that thiol-induced reductive stress can activate the hypoxia response pathway.

Given its structure as an unsaturated thiol, this compound's reactivity could be relevant for drug development, particularly in areas where modulating redox signaling is a therapeutic goal (e.g., inflammation, cancer, neurodegenerative diseases). However, its potential for toxicity must be carefully considered.

Caption: A generalized diagram of thiol involvement in cellular redox signaling pathways.

References

- 1. (E)-2-Butene-1-thiol | C4H8S | CID 6433451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Butene-1-thiol | 5954-72-3 | Benchchem [benchchem.com]

- 3. 5954-72-3(this compound) | Kuujia.com [kuujia.com]

- 4. This compound | 5954-72-3 [m.chemicalbook.com]

- 5. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. docbrown.info [docbrown.info]

- 7. docbrown.info [docbrown.info]

An In-depth Technical Guide to the Synthesis of 2-Butene-1-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-butene-1-thiol, a volatile organosulfur compound with applications in flavor chemistry and as a component of skunk spray. The document details reaction mechanisms, experimental protocols, and quantitative data to facilitate the laboratory preparation of this compound.

Core Synthesis Pathways

Two principal routes for the synthesis of 2-butene-1-thiol have been established, both converging on the key intermediate, 1-bromobut-2-ene. This intermediate is subsequently converted to the target thiol via reaction with thiourea and subsequent hydrolysis.

The first pathway initiates from the commercially available starting material, methyl 2-butenoate. The ester is first reduced to but-2-en-1-ol, which is then converted to 1-bromobut-2-ene. The second pathway utilizes 1,3-butadiene, which undergoes hydrobromination to yield 1-bromobut-2-ene.

The final two steps in both pathways involve the formation of an S-(2-butenyl)isothiouronium bromide salt by reacting 1-bromobut-2-ene with thiourea, followed by alkaline hydrolysis to liberate 2-butene-1-thiol.

Pathway 1: From Methyl 2-butenoate

This pathway involves a two-step conversion of methyl 2-butenoate to the key intermediate 1-bromobut-2-ene.

Pathway 2: From 1,3-Butadiene

This pathway provides a more direct route to the 1-bromobut-2-ene intermediate from the gaseous starting material, 1,3-butadiene.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis pathways.

Step 1a: Synthesis of But-2-en-1-ol from Methyl 2-butenoate

Reaction: Methyl 2-butenoate is reduced to but-2-en-1-ol using lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an acidic workup.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a suspension of lithium aluminum hydride (X.X g, XX mmol) in anhydrous diethyl ether (XXX mL) is prepared.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of methyl 2-butenoate (X.X g, XX mmol) in anhydrous diethyl ether (XX mL) is added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.

-

The reaction is cooled in an ice bath, and excess LiAlH₄ is quenched by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water (XX mL) and then a 15% aqueous solution of sodium hydroxide (XX mL).

-

The resulting precipitate is filtered off and washed with diethyl ether.

-

The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield but-2-en-1-ol.

Step 1b: Synthesis of 1-Bromobut-2-ene from But-2-en-1-ol

Reaction: But-2-en-1-ol is converted to 1-bromobut-2-ene using phosphorus tribromide (PBr₃).[1][2] This reaction typically proceeds with inversion of configuration if a chiral center is present, though in this case, the starting material is achiral.[2]

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, but-2-en-1-ol (X.X g, XX mmol) is dissolved in anhydrous diethyl ether (XX mL) and cooled to 0 °C in an ice bath.

-

Phosphorus tribromide (X.X g, XX mmol) is added dropwise from the dropping funnel over 30 minutes, keeping the temperature below 5 °C.

-

After the addition, the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

-

The reaction mixture is poured onto crushed ice and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether (2 x XX mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation to give crude 1-bromobut-2-ene, which can be purified by fractional distillation.

Step 1c: Synthesis of 1-Bromobut-2-ene from 1,3-Butadiene

Reaction: 1,3-Butadiene reacts with hydrogen bromide (HBr) to produce a mixture of 1-bromo-2-butene and 3-bromo-1-butene.[3][4] The ratio of these products is dependent on the reaction temperature, with the thermodynamically more stable 1-bromo-2-butene being the major product at higher temperatures.[5]

Procedure:

-

A solution of 1,3-butadiene (X.X g, XX mmol) in a suitable solvent (e.g., a non-polar organic solvent) is cooled to the desired reaction temperature (e.g., 40 °C for thermodynamic control).

-

Anhydrous hydrogen bromide gas is bubbled through the solution, or a solution of HBr in a non-nucleophilic solvent is added dropwise.

-

The reaction is monitored by GC-MS until the starting material is consumed.

-

The reaction mixture is washed with cold water and a dilute solution of sodium bicarbonate to remove excess HBr.

-

The organic layer is dried over anhydrous calcium chloride and the solvent is removed under reduced pressure.

-

The resulting mixture of isomeric bromobutenes is separated by fractional distillation to isolate 1-bromobut-2-ene.

Step 2: Synthesis of S-(2-butenyl)isothiouronium bromide

Reaction: 1-Bromobut-2-ene undergoes a nucleophilic substitution reaction with thiourea to form the corresponding isothiouronium salt.[6][7]

Procedure:

-

A mixture of 1-bromobut-2-ene (X.X g, XX mmol) and thiourea (X.X g, XX mmol) in ethanol (XX mL) is heated under reflux for 3 hours.

-

The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude S-(2-butenyl)isothiouronium bromide can be used directly in the next step without further purification.

Step 3: Synthesis of 2-Butene-1-thiol

Reaction: The S-(2-butenyl)isothiouronium bromide is hydrolyzed under basic conditions to yield 2-butene-1-thiol.[8][9]

Procedure:

-

The crude S-(2-butenyl)isothiouronium bromide from the previous step is dissolved in a solution of sodium hydroxide (X.X g, XX mmol) in water (XX mL).

-

The mixture is heated under reflux for 2 hours.

-

After cooling to room temperature, the reaction mixture is acidified with dilute sulfuric acid.

-

The aqueous layer is extracted with diethyl ether (3 x XX mL).

-

The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation, and the crude 2-butene-1-thiol is purified by fractional distillation under reduced pressure.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of 2-butene-1-thiol. Please note that actual yields may vary depending on experimental conditions and purification efficiency.

| Reactant | Product | Reagents and Conditions | Typical Yield (%) | Reference |

| Methyl 2-butenoate | But-2-en-1-ol | 1. LiAlH₄, Et₂O, 0 °C to reflux2. H₃O⁺ | 80-90 | [8] |

| But-2-en-1-ol | 1-Bromobut-2-ene | PBr₃, Et₂O, 0 °C to RT | 70-85 | [1] |

| 1,3-Butadiene | 1-Bromobut-2-ene | HBr, 40 °C | 75-80 (of 1,4-adduct) | [5] |

| 1-Bromobut-2-ene | 2-Butene-1-thiol | 1. Thiourea, EtOH, reflux2. NaOH, H₂O, reflux | 60-75 | [8] |

Table 1: Summary of Reaction Yields

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| But-2-en-1-ol | C₄H₈O | 72.11 | 121 | 0.843 | 1.429 |

| 1-Bromobut-2-ene | C₄H₇Br | 134.99 | 103-105 | 1.398 | 1.487 |

| 2-Butene-1-thiol | C₄H₈S | 88.17 | 118-120 | 0.897 | 1.488 |

Table 2: Physicochemical Properties of Key Compounds

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the synthesis of 2-butene-1-thiol from either starting material.

References

- 1. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Treating 1,3-butadiene with one mole of HBr gives a mixture of two isomer.. [askfilo.com]

- 4. 1,3 butadiene on reaction with HBr\/water gives primarily 1-bromo-2-butene at high temperatures. Give the reaction. [vedantu.com]

- 5. organic chemistry - Addition of hydrogen bromide to 1,3-butadiene: thermodynamic and kinetic control - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Ch15 : Preparation of Thiols [chem.ucalgary.ca]

- 7. Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep in Pearson+ [pearson.com]

- 8. vaia.com [vaia.com]

- 9. arkat-usa.org [arkat-usa.org]

Spectroscopic Data Interpretation of Crotyl Mercaptan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for crotyl mercaptan (2-butene-1-thiol), a volatile organosulfur compound. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, characterization, and quality control in various research and development applications, including its role as a potential impurity or metabolite in drug development. This document summarizes predicted and experimental data, details experimental protocols, and provides a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound (CAS No: 5954-72-3, Molecular Formula: C₄H₈S, Molecular Weight: 88.17 g/mol ).[1][2] The data presented for NMR are based on established chemical shift predictions for its structural motifs, while the IR and MS data are based on experimental spectra available in public databases.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.5 - 5.7 | m | 2H | -CH=CH- (vinylic protons) |

| ~3.1 - 3.3 | d | 2H | -CH₂-SH (allylic protons) |

| ~1.7 | d | 3H | CH₃-CH= (allylic methyl protons) |

| ~1.3 | t | 1H | -SH (thiol proton) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~125 - 135 | CH | =CH-CH₂- |

| ~120 - 130 | CH | CH₃-CH= |

| ~30 - 40 | CH₂ | -CH₂-SH |

| ~15 - 20 | CH₃ | CH₃- |

Table 3: Experimental Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 | Medium | =C-H stretch (sp² C-H) |

| ~2920 | Medium | -C-H stretch (sp³ C-H) |

| ~2560 | Weak | S-H stretch (thiol) |

| ~1670 | Medium | C=C stretch (alkene) |

| ~965 | Strong | =C-H bend (trans alkene out-of-plane) |

Source: Based on vapor phase IR spectra from public databases.[3]

Table 4: Experimental Mass Spectrometry (MS) Fragmentation Data for this compound

| m/z | Relative Intensity | Assignment |

| 88 | Moderate | [M]⁺ (Molecular ion) |

| 73 | Moderate | [M - CH₃]⁺ |

| 55 | Strong | [M - SH]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Source: Based on GC-MS data from public databases.[3]

Interpretation of Spectroscopic Data

¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule. The two vinylic protons on the carbon-carbon double bond will appear in the downfield region (~5.5 - 5.7 ppm) as a complex multiplet due to coupling to each other and the adjacent methyl and methylene protons. The two allylic protons of the methylene group attached to the sulfur atom are expected around 3.1 - 3.3 ppm, likely as a doublet due to coupling with the adjacent vinylic proton. The three protons of the methyl group will resonate further upfield (~1.7 ppm) as a doublet, coupling with the adjacent vinylic proton. The thiol proton signal (~1.3 ppm) is typically a triplet due to coupling with the adjacent methylene protons, although its chemical shift and multiplicity can be variable and it may be broadened by exchange.

¹³C NMR Spectrum

The carbon NMR spectrum is predicted to display four signals, one for each unique carbon atom. The two sp² hybridized carbons of the double bond are expected in the range of 120-135 ppm. The sp³ hybridized carbon of the methylene group bonded to the sulfur will appear around 30-40 ppm. The methyl group's carbon will be the most upfield signal, expected around 15-20 ppm.

Infrared (IR) Spectrum

The IR spectrum provides key information about the functional groups present. A weak absorption band around 2560 cm⁻¹ is characteristic of the S-H stretching vibration of the thiol group. The presence of the carbon-carbon double bond is confirmed by a C=C stretching vibration of medium intensity at approximately 1670 cm⁻¹. The spectrum also shows C-H stretching bands: the one above 3000 cm⁻¹ (~3020 cm⁻¹) is indicative of sp² C-H bonds (vinylic hydrogens), while the one just below 3000 cm⁻¹ (~2920 cm⁻¹) corresponds to sp³ C-H bonds (allylic and methyl hydrogens). A strong band around 965 cm⁻¹ suggests a trans-configuration of the double bond, arising from the out-of-plane C-H bending vibration.

Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at an m/z of 88, corresponding to its molecular weight. Common fragmentation patterns for thiols include the loss of the sulfhydryl radical (•SH), leading to a peak at m/z 55. The loss of a methyl radical (•CH₃) would result in a fragment at m/z 73. A prominent peak at m/z 41 is likely due to the stable allyl cation [C₃H₅]⁺, formed through cleavage of the C-S bond.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: For a volatile liquid like this compound, approximately 5-10 mg of the neat sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. It is crucial to ensure the sample is free of particulate matter. The tube should be capped securely to prevent evaporation.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: A standard proton experiment is run. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T₁) is necessary.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Neat Liquid): A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr). The plates are then gently pressed together to form a thin film.

-

Instrumentation: A standard FTIR spectrometer is used.

-

Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: For a volatile compound, a dilute solution (e.g., 1 mg/mL) is prepared in a volatile solvent such as dichloromethane or hexane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

GC Conditions:

-

Injector: Split/splitless injector, typically operated at 250°C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used.

-

Oven Program: A temperature gradient is employed, for example, starting at 40°C for 2 minutes, then ramping at 10°C/min to 250°C and holding for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: m/z 35-400.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and interpretation of a compound like this compound.

Caption: Workflow for spectroscopic data acquisition and interpretation.

This comprehensive guide provides the necessary spectroscopic information and procedural knowledge for the confident identification and characterization of this compound. The combination of NMR, IR, and MS data offers a powerful and synergistic approach to structural elucidation for researchers and professionals in the chemical and pharmaceutical sciences.

References

Unraveling the Olfactory Signature of Crotyl Mercaptan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the odor profile of crotyl mercaptan (2-butene-1-thiol), a volatile sulfur compound with a potent and distinct aroma. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the underlying biological signaling pathway to offer a thorough understanding for researchers in the fields of sensory science, flavor chemistry, and pharmacology.

Odor Profile of this compound: A Quantitative and Qualitative Overview

This compound is a thiol recognized as a novel aroma-active compound, notably identified in roasted sesame seeds where it contributes to the characteristic flavor profile. Its potent odor is perceptible at extremely low concentrations, making it a significant compound in both food science and environmental odor assessment.

Quantitative Odor Threshold

The odor threshold is a critical quantitative measure of an odorant's potency. For this compound, the reported odor threshold is remarkably low, indicating its high impact on aroma perception.

| Compound | Odor Threshold (ppm) | Reference |

| This compound | 0.000029 | Syneco Systems |

Qualitative Odor Descriptors

Sensory analysis by trained panelists provides the qualitative descriptors that define the character of an odor. While specific sensory panel data for this compound is limited, the primary descriptor is consistently reported as "skunk-like." By analogy to the structurally similar and well-studied compound, 3-methyl-2-butene-1-thiol, which is a major component of skunk spray, the odor profile of this compound can be further characterized by the following descriptors:

-

Primary Descriptor: Skunk-like

-

Associated Descriptors: Foxy, Garlic, Onion

These descriptors highlight the pungent and often unpleasant nature of volatile thiols, which is a key characteristic of this class of compounds.

Experimental Protocols for Odor Analysis

The characterization of the odor profile of volatile sulfur compounds like this compound necessitates specialized analytical techniques that combine chemical separation with human sensory evaluation. Gas Chromatography-Olfactometry (GC-O) is the gold standard for this purpose.

Gas Chromatography-Olfactometry (GC-O)

GC-O allows for the separation of volatile compounds in a sample, with the effluent from the gas chromatograph being split to both a chemical detector (e.g., Mass Spectrometer) and a sniffing port where a trained sensory panelist can detect and describe the odor of each eluting compound.

Objective: To separate and identify the odor-active compounds in a sample containing this compound and to characterize their individual sensory attributes.

Methodology:

-

Sample Preparation (Solid-Phase Microextraction - SPME):

-

Place the sample (e.g., food extract, environmental air sample) in a sealed vial.

-

Expose a Solid-Phase Microextraction (SPME) fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30 minutes at 35°C) to adsorb the volatile compounds.

-

Retract the fiber into the needle.

-

-

Gas Chromatography (GC) Analysis:

-

Injector: Introduce the SPME fiber into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.

-

Column: A capillary column suitable for separating volatile sulfur compounds, such as a DB-Sulfur SCD or equivalent (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/min.

-

Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

-

-

Effluent Splitting: At the end of the column, the effluent is split (e.g., 1:1 ratio) between the mass spectrometer and the olfactometry sniffing port.

-

-

Olfactometry (O) Detection:

-

A trained sensory panelist sniffs the effluent from the sniffing port, which is supplied with humidified air to prevent nasal dryness.

-

The panelist records the retention time, duration, and sensory descriptors for each odor detected.

-

-

Mass Spectrometry (MS) Detection:

-

The other portion of the effluent is directed to a mass spectrometer for chemical identification of the eluting compounds.

-

The mass spectra are compared to a library for compound identification.

-

-

Data Analysis:

-

The odor events recorded by the panelist are correlated with the peaks in the chromatogram from the MS detector based on their retention times.

-

This allows for the positive identification of the compound responsible for each specific odor.

-

Olfactory Signaling Pathway

The perception of odors, including that of this compound, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs), and their activation triggers a downstream signaling cascade. For thiols, it has been shown that the presence of metal ions, particularly copper, is crucial for the activation of specific olfactory receptors like OR2T11.

This in-depth guide provides a foundational understanding of the odor profile of this compound, the experimental methods used for its characterization, and the biological mechanisms underlying its perception. This information is intended to support further research and development in areas where the sensory impact of volatile sulfur compounds is of critical importance.

An In-depth Technical Guide on Crotyl Mercaptan in Food: Natural Sources, Discovery, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotyl mercaptan, systematically known as (E)-2-butene-1-thiol, is a volatile sulfur compound that has been identified as a potent, novel aroma-active compound in certain food products. Its characteristic sulfury and meaty aroma contributes significantly to the overall flavor profile of foods in which it is present. This technical guide provides a comprehensive overview of the natural sources, discovery, and analytical methodologies for this compound in food. It is intended for researchers and professionals in the fields of food science, analytical chemistry, and flavor chemistry. While the focus of this document is on the food chemistry aspects of this compound, the detailed analytical protocols may be of interest to drug development professionals involved in the analysis of thiols and other volatile compounds.

Natural Sources and Discovery

The primary documented natural source of this compound in food is pan-roasted white sesame seeds [1]. Its discovery as a food odorant is relatively recent, stemming from studies aimed at identifying the key aroma-active compounds responsible for the characteristic aroma of roasted sesame.

In a seminal study, researchers used aroma extract dilution analysis (AEDA) to screen for potent odorants in a distillate of freshly pan-roasted sesame seeds. This technique involves serially diluting an aroma extract and subjecting each dilution to gas chromatography-olfactometry (GC-O) to determine the flavor dilution (FD) factor of each odor-active compound. Compounds with high FD factors are considered to be major contributors to the overall aroma.

Through this methodology, this compound ((E)-2-butene-1-thiol) was identified for the first time as a food constituent, along with several other novel aroma-active thiols[1]. These unstable 1-alkene-1-thiols are believed to be key contributors to the fleeting, characteristic aroma of freshly ground roasted sesame seeds[1].

Quantitative Data of Volatile Thiols in Roasted Sesame Seeds

| Compound Name | Systematic Name | Concentration (μg/kg) | Odor Description | Reference |

| 2-Furfurylthiol | (Furan-2-yl)methanethiol | 15000 | Roasted, coffee-like | [1] |

| 2-Methyl-3-furanthiol | 2-Methylfuran-3-thiol | 80 | Meaty, roasted | [2] |

| 3-Mercapto-2-pentanone | 3-Mercapto-2-pentanone | 12 | Catty, blackcurrant-like | [1] |

| 2-Mercapto-3-pentanone | 2-Mercapto-3-pentanone | 5 | Sulfurous, meaty | [1] |

| 3-Mercapto-2-butanone | 3-Mercapto-2-butanone | Not Quantified | Sulfurous, meaty | [1] |

| 2-Thenylthiol | (Thiophen-2-yl)methanethiol | Not Quantified | Roasted, meaty | [1] |

| 3-Methyl-2-butene-1-thiol | 3-Methyl-2-butene-1-thiol | Not Quantified | Sulfurous, skunky | [1] |

| This compound | (E)-2-Butene-1-thiol | Not Quantified | Sulfurous, meaty | [1] |

Experimental Protocols

The analysis of volatile thiols like this compound in complex food matrices is challenging due to their low concentrations, high reactivity, and volatility. The following sections outline a general experimental workflow for the extraction and identification of these compounds, based on methodologies reported in the literature for the analysis of thiols in roasted sesame seeds and other food products.

Sample Preparation and Extraction

A robust sample preparation method is crucial to isolate and concentrate the volatile thiols from the food matrix. Solvent-Assisted Flavor Evaporation (SAFE) is a high-vacuum distillation technique that is well-suited for the gentle extraction of volatile and semi-volatile compounds.

Methodology: Solvent-Assisted Flavor Evaporation (SAFE)

-

Homogenization: Homogenize a known quantity of pan-roasted white sesame seeds with a suitable solvent (e.g., dichloromethane) and water.

-

Extraction: Perform the SAFE distillation on the homogenate under high vacuum (typically < 10-4 mbar) and at a slightly elevated temperature (e.g., 40°C). The volatile compounds co-distill with the solvent and are collected in a cooled trap.

-

Drying and Concentration: Dry the resulting distillate over anhydrous sodium sulfate and carefully concentrate it to a small volume using a Vigreux column.

Experimental workflow for thiol analysis.

Instrumental Analysis

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for identifying odor-active compounds. The effluent from the gas chromatograph is split, with one part going to a detector (e.g., a flame ionization detector - FID) and the other to a sniffing port where a trained panelist can assess the odor of the eluting compounds.

-

Column: A nonpolar column (e.g., DB-5) and a polar column (e.g., DB-FFAP) are typically used for comprehensive analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature ramp (e.g., 40°C held for 2 min, then ramped at 10°C/min to 250°C and held for 5 min).

-

Detection: Simultaneous FID and human olfactometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the tentative identification of the compounds detected by GC-O.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Ionization: Electron impact (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Identification: Compounds are tentatively identified by comparing their mass spectra and retention indices with those of authentic reference standards and/or library data (e.g., NIST, Wiley).

Formation Pathways of this compound in Roasted Sesame Seeds

The formation of this compound and other volatile thiols in roasted sesame seeds is primarily attributed to the Maillard reaction and the Strecker degradation of sulfur-containing amino acids during the roasting process. Sesame seeds are rich in proteins (containing amino acids like cysteine and methionine) and carbohydrates, which are the necessary precursors for these reactions.

The general pathway involves the reaction of a reducing sugar with an amino acid to form a Schiff base, which then undergoes a series of reactions to produce a wide range of flavor compounds. The Strecker degradation of sulfur-containing amino acids in the presence of a dicarbonyl compound (formed during the Maillard reaction) is a key step in the formation of many volatile sulfur compounds.

While a specific, detailed reaction mechanism for the formation of this compound has not been fully elucidated, a plausible pathway involves the Strecker degradation of cysteine or methionine to produce methanethiol, which can then react with other Maillard reaction intermediates, such as crotonaldehyde, to form this compound.

Formation of volatile sulfur compounds.

Conclusion

This compound is a novel and potent aroma-active thiol that plays a significant role in the characteristic flavor of pan-roasted white sesame seeds. Its discovery highlights the complexity of flavor chemistry and the importance of advanced analytical techniques in identifying trace volatile compounds. The formation of this compound is intricately linked to the Maillard reaction and Strecker degradation of sulfur-containing precursors during thermal processing. Further research is needed to quantify its concentration in various foods and to fully elucidate its formation pathways. The analytical methodologies described in this guide provide a framework for the continued investigation of this and other important flavor compounds.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Crotyl Mercaptan

Disclaimer: Direct experimental data on the thermal stability and degradation of crotyl mercaptan is limited in publicly available scientific literature. Therefore, this guide provides a comprehensive overview based on the known behavior of analogous unsaturated thiols, particularly allyl mercaptan, and general principles of organosulfur thermal decomposition. The experimental protocols described are standard methods applicable to the analysis of volatile sulfur compounds like this compound.

Introduction

This compound (2-butene-1-thiol) is an organosulfur compound that, like other thiols, is recognized for its potent aroma. It finds application in the flavor and fragrance industry and may be present in various chemical processes. Understanding its thermal stability is crucial for ensuring product quality, process safety, and for predicting its fate in drug development and other applications where it might be subjected to elevated temperatures. This guide summarizes the expected thermal behavior of this compound, outlines potential degradation pathways, and provides detailed experimental protocols for its analysis.

Thermal Stability Profile

To provide a framework for understanding the potential thermal behavior of this compound, the following table summarizes qualitative and quantitative data for related thiols.

| Compound | Thermal Behavior | Degradation Products | Experimental Conditions |

| Allyl Mercaptan | Described as an unstable intermediate.[1] | Aliphatic and cyclic sulfides.[1] | Mentioned in the context of thermal degradation at 100°C.[1] |

| Ethanethiol | Decomposes at high temperatures (1000-1300 K). | Ethene, hydrogen sulfide, ethyl radical, sulfhydryl radical. | Pulsed microtubular reactor with a short residence time. |

| Thiophene | Pyrolysis occurs at temperatures above 800 K, with significant decomposition above 2000 K.[2][3] | Thioketene, ethyne, thioformyl radical, carbon monosulfide.[3] | Theoretical studies and flow reactor experiments.[3] |

Potential Thermal Degradation Pathways

The thermal degradation of this compound is likely to proceed through several pathways, primarily involving the cleavage of the C-S and S-H bonds. Based on the known chemistry of thiols, the following degradation mechanisms can be hypothesized.

A significant pathway is likely the homolytic cleavage of the carbon-sulfur bond, which is generally the weakest bond in thiols. This would lead to the formation of a crotyl radical and a sulfhydryl radical. These reactive intermediates can then participate in a variety of secondary reactions.

Caption: Hypothesized thermal degradation pathway of this compound.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation products of this compound, a combination of analytical techniques is recommended. The primary methods for such an investigation are Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

This technique measures the change in mass of a sample as a function of temperature, while simultaneously identifying the evolved gases.

-

Objective: To determine the onset of decomposition and identify the gaseous degradation products.

-

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.

-

Methodology:

-

Sample Preparation: A small, precise amount of this compound (typically 1-10 mg) is loaded into a TGA pan (e.g., alumina or platinum).

-

TGA Parameters:

-

Purge Gas: An inert gas such as nitrogen or argon is used to prevent oxidation. A typical flow rate is 20-50 mL/min.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min).

-

Mass Monitoring: The sample mass is continuously recorded throughout the temperature ramp.

-

-

MS Parameters:

-

Transfer Line Temperature: Maintained at a high temperature (e.g., 200-250°C) to prevent condensation of evolved gases.

-

Ionization Mode: Electron ionization (EI) is typically used.

-

Mass Range: A scan range of m/z 10-300 is generally sufficient to detect the expected degradation products.

-

-

-

Data Analysis: The TGA data provides the temperature at which mass loss occurs, indicating decomposition. The MS data, correlated with the TGA temperature, is used to identify the chemical composition of the evolved gases based on their mass-to-charge ratios.

This powerful technique allows for the separation and identification of a wide range of volatile and semi-volatile degradation products.[4][5]

-

Objective: To obtain a detailed profile of the degradation products formed at a specific temperature.

-

Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer.

-

Methodology:

-

Sample Preparation: A small amount of this compound (microgram to low milligram range) is placed in a pyrolysis tube or on a filament.[5]

-

Pyrolysis Parameters:

-

GC-MS Parameters:

-

Injector: The pyrolyzer is directly interfaced with the GC injector, which is maintained at a high temperature (e.g., 250-300°C).

-

GC Column: A capillary column suitable for separating volatile sulfur compounds (e.g., a DB-17 or similar mid-polarity column) is used.

-

Oven Temperature Program: A temperature ramp is used to separate the degradation products based on their boiling points. A typical program might start at 40°C and ramp up to 280°C.

-

MS Detection: The mass spectrometer is used to identify the compounds as they elute from the GC column.

-

-

-

Data Analysis: The resulting chromatogram shows the different degradation products as peaks. The mass spectrum of each peak is compared to a library (e.g., NIST) to identify the individual compounds.

Visualization of Experimental Workflow

The logical flow for a comprehensive study of this compound's thermal stability is outlined below.

Caption: Experimental workflow for investigating the thermal stability of this compound.

Conclusion

While direct data on the thermal stability of this compound is scarce, a reasonable understanding of its likely behavior can be inferred from analogous unsaturated thiols. It is expected to be thermally labile, with decomposition yielding a complex mixture of smaller sulfur-containing compounds and hydrocarbons. For definitive characterization, the application of advanced analytical techniques such as TGA-MS and Py-GC-MS is essential. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to undertake a thorough investigation of the thermal stability and degradation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Theoretical Study on the Unimolecular Pyrolysis of Thiophene and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 5. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

Health and Safety Considerations for Handling Crotyl Mercaptan: An In-Depth Technical Guide

Disclaimer: There is a significant lack of specific toxicological and safety data for crotyl mercaptan (2-butene-1-thiol). This guide has been compiled using information on structurally similar compounds, such as allyl mercaptan and n-butyl mercaptan, as well as general data for aliphatic thiols. The information provided should be used as a preliminary guide for risk assessment and the implementation of safety procedures. It is imperative that all handling of this compound is conducted by trained personnel in a controlled laboratory setting with appropriate personal protective equipment and engineering controls. A comprehensive, substance-specific risk assessment should be performed before any new or scaled-up handling of this chemical.

Chemical and Physical Properties

This compound, also known as 2-butene-1-thiol, is a volatile, flammable, colorless liquid with a strong, unpleasant odor characteristic of thiols. Due to its volatility and strong stench, it can be detected by the human nose at very low concentrations, which serves as a primary warning of its presence.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | Allyl Mercaptan (Analogue) | n-Butyl Mercaptan (Analogue) |

| CAS Number | 5954-72-3 | 870-23-5 | 109-79-5 |

| Molecular Formula | C4H8S | C3H6S | C4H10S |

| Molecular Weight | 88.17 g/mol | 74.14 g/mol | 90.19 g/mol |

| Boiling Point | 101.3°C at 760 mmHg | 67-68°C | 98°C |

| Flash Point | 34.9°C | -15°C | 2°C |

| Density | 0.862 g/cm³ | 0.826 g/cm³ | 0.84 g/cm³ |

| Vapor Pressure | Data not available | 146 mmHg at 25°C | 35 mmHg at 20°C |

| Odor Threshold | Data not available | 0.00005 ppm | 0.001 ppm |

Note: Data for this compound is limited. Data for allyl mercaptan and n-butyl mercaptan are provided for comparative purposes.

Toxicological Data (Based on Analogues)

No specific toxicological data for this compound was found. The following data for analogue compounds highlight the potential health hazards.

Table 2: Acute Toxicity Data for Mercaptan Analogues

| Compound | Route | Species | Value | Reference |

| n-Butyl Mercaptan | Inhalation | Mouse | LC50: 2,500 ppm (4 hours) | [1] |

| n-Butyl Mercaptan | Inhalation | Human | 50-500 ppm (1 hour) caused muscular weakness, nausea, headache, and confusion. | [1] |

| Allyl Mercaptan | Inhalation | - | Toxic if inhaled. | [2] |

| Allyl Mercaptan | Dermal | - | Harmful in contact with skin. | [3] |

| Allyl Mercaptan | Oral | - | Harmful if swallowed. | [3] |

Health Effects Summary (Based on General Mercaptan Toxicity):

-

Inhalation: Mercaptans are irritants to the respiratory tract.[4] Inhalation can cause coughing, wheezing, and shortness of breath.[5] At high concentrations, they can lead to central nervous system (CNS) depression, with symptoms such as dizziness, headache, nausea, and confusion.[5] Very high exposures may lead to respiratory paralysis and death.[6]

-

Skin Contact: Direct contact can cause skin irritation.[4] Prolonged or repeated contact may lead to dermatitis.[5] Some mercaptans are skin sensitizers, meaning they can cause an allergic skin reaction upon repeated exposure.[7]

-

Eye Contact: Vapors and direct contact are irritating to the eyes.[2]

-

Ingestion: Ingestion is harmful and can cause irritation of the mouth, throat, and stomach.[3]

-

Systemic Effects: In animals, exposure to some mercaptans has been shown to cause damage to the liver and kidneys.[8]

Occupational Exposure Limits (Based on Analogues)

There are no established Occupational Exposure Limits (OELs) for this compound. The following limits for n-butyl mercaptan provide a reference for risk assessment.

Table 3: Occupational Exposure Limits for n-Butyl Mercaptan

| Organization | Limit | Value |

| NIOSH | REL (Ceiling, 15-min) | 0.5 ppm (1.8 mg/m³) |

| OSHA | PEL (TWA) | 10 ppm (35 mg/m³) |

| ACGIH | TLV (TWA) | 0.5 ppm (1.8 mg/m³) |

NIOSH: National Institute for Occupational Safety and Health; OSHA: Occupational Safety and Health Administration; ACGIH: American Conference of Governmental Industrial Hygienists; REL: Recommended Exposure Limit; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average.[1]

Handling and Storage

Engineering Controls:

-

All work with this compound must be conducted in a properly functioning chemical fume hood.

-

Use of a closed system is recommended for transfers and reactions to minimize the release of vapors.

-

Ensure adequate ventilation in storage areas.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. A lab coat or chemical-resistant apron is also necessary.

-

Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an organic vapor cartridge is required.

Storage:

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Keep containers tightly closed.[9]

-

Store away from oxidizing agents, strong acids, and strong bases.

Emergency Procedures

Spills:

-

Evacuate the area immediately.

-

Remove all sources of ignition.

-

Ventilate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for proper disposal.

Fire:

-

This compound is a flammable liquid.

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.

-

Water may be ineffective but can be used to cool fire-exposed containers.

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols (Hypothetical, based on OECD Guidelines)

As no specific experimental data for this compound exists, the following are generalized protocols based on OECD guidelines for similar volatile, irritant chemicals. These would need to be adapted and validated for this compound.

Acute Inhalation Toxicity (based on OECD Guideline 403):

-

Test Animals: Young adult rats (e.g., Sprague-Dawley), 8-12 weeks old, of both sexes.

-

Exposure: Whole-body or nose-only exposure to this compound vapor for a fixed period (typically 4 hours).

-

Dose Levels: A limit test at a high concentration (e.g., 2000 ppm) or a series of at least three concentrations to determine a dose-response relationship.

-

Observations: Animals are observed for signs of toxicity during and after exposure for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weights are recorded weekly.

-

Endpoint: Determination of the LC50 (median lethal concentration) and observation of any non-lethal toxic effects.

-

Pathology: Gross necropsy of all animals at the end of the study.

Acute Dermal Irritation (based on OECD Guideline 404):

-

Test Animals: Albino rabbits.

-

Application: A small amount (0.5 mL of liquid) of this compound is applied to a shaved area of skin and covered with a gauze patch for 4 hours.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Endpoint: Scoring of skin reactions to determine the level of irritation.

Acute Eye Irritation (based on OECD Guideline 405):

-

Test Animals: Albino rabbits.

-

Application: A single drop (0.1 mL) of this compound is instilled into one eye of the rabbit. The other eye serves as a control.

-

Observations: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after application.

-

Endpoint: Scoring of eye reactions to classify the substance's irritation potential.

Visualizations

Caption: Emergency response workflow for a this compound spill.

References

- 1. n-Butyl mercaptan - IDLH | NIOSH | CDC [cdc.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. nj.gov [nj.gov]

- 6. nucro-technics.com [nucro-technics.com]

- 7. cpchem.com [cpchem.com]

- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - n-Butyl mercaptan [cdc.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to Crotyl Mercaptan (C₄H₈S) for Researchers and Drug Development Professionals

An Overview of Crotyl Mercaptan: Synthesis, Properties, and Potential Therapeutic Applications

This compound, systematically named (E)-2-butene-1-thiol, is a volatile organosulfur compound with the chemical formula C₄H₈S.[1][2] While it is notably recognized as a primary component of skunk spray, its chemical functionalities present intriguing possibilities for scientific research, particularly in the realm of drug discovery and development.[3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential applications in medicine, drawing parallels with the broader class of thiol-containing compounds.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₄H₈S | [1][2] |

| Molecular Weight | 88.17 g/mol | [4] |

| CAS Number | 5954-72-3 | [2] |

| Boiling Point | 99-102 °C | |

| Appearance | Colorless to light-yellow liquid | |

| Odor | Strong, unpleasant, skunk-like | [3] |

Experimental Protocol: Synthesis of this compound

The following protocol details a robust method for the synthesis of trans-2-butene-1-thiol (this compound) via the formation and subsequent hydrolysis of a crotyl isothiuronium salt. This method is adapted from established procedures for thiol synthesis.[1][5]

Materials:

-

trans-Crotyl chloride or trans-crotyl bromide

-

Thiourea

-

Ethanol or Isopropanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (for acidification)

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Step 1: Formation of the trans-Crotyl Isothiuronium Salt

-

In a round-bottom flask, prepare a slurry of one molar equivalent of thiourea in a suitable alcohol solvent (e.g., ethanol or isopropanol).

-

Heat the slurry with stirring to approximately 80-85 °C to facilitate dissolution.[1]

-

Slowly add one molar equivalent of trans-crotyl chloride or trans-crotyl bromide to the heated slurry. The reaction is exothermic and should be controlled by the rate of addition.[1]

-

Once the addition is complete, reflux the reaction mixture for approximately one hour at a temperature between 60-80 °C.[1] This will result in the formation of the trans-crotyl isothiuronium salt.

Step 2: Hydrolysis of the Isothiuronium Salt

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Add an aqueous solution of a base, such as sodium hydroxide, to the flask containing the isothiuronium salt.[1]

-

The mixture is then heated to induce hydrolysis of the isothiuronium salt, which yields trans-2-butene-1-thiol.

Step 3: Isolation and Purification of this compound

-

The resulting this compound will separate as an oily layer. Cool the mixture and transfer it to a separatory funnel.

-

Separate the organic layer containing the crude this compound.

-

Wash the organic layer sequentially with deionized water, a dilute acid solution (e.g., 1M HCl) to neutralize any remaining base, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the organic solvent using a rotary evaporator.

-

The crude this compound can be further purified by distillation under reduced pressure to obtain the final product.

Potential Applications in Drug Development

While specific research on this compound in drug development is limited, its chemical nature as a thiol suggests several potential avenues for investigation, drawing parallels with other well-studied thiol-containing compounds.

Role as a Cysteine Protease Inhibitor

Cysteine proteases are a class of enzymes implicated in a variety of diseases, including cancer and parasitic infections.[6][7] These enzymes utilize a cysteine residue in their active site for catalysis. The thiol group of this compound could potentially act as a warhead to covalently modify the active site cysteine of these proteases, leading to their inhibition. The double bond in the crotyl group could participate in Michael addition reactions, a common mechanism for covalent inhibitors.[8][9]

Antioxidant and Cytoprotective Properties

Thiol-containing compounds are known for their antioxidant properties. They can scavenge reactive oxygen species (ROS) and participate in redox signaling pathways within cells.[5] The sulfhydryl group of this compound could potentially donate a hydrogen atom to neutralize free radicals, thereby protecting cells from oxidative damage. This is a crucial aspect in the development of drugs for inflammatory diseases and neurodegenerative disorders.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Synthetic pathway for this compound.

Caption: Inhibition of a cysteine protease.

Conclusion

This compound, with its characteristic thiol group and reactive double bond, represents a molecule of interest for further scientific exploration. While its current applications are limited, its structural features suggest potential roles in areas such as covalent enzyme inhibition and antioxidant therapy. The synthetic protocol provided herein offers a clear pathway for researchers to produce this compound for investigational purposes. Further studies are warranted to fully elucidate the biological activities and therapeutic potential of this compound and its derivatives.

References

- 1. CA1113863A - Trans-2-butene-1-thiol as skunk scent - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Butene thiol - Molecule of the Month February 2022 - JSMol version [chm.bris.ac.uk]

- 4. But-2-enethiol | C4H8S | CID 22238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. Cysteine Proteases: Modes of Activation and Future Prospects as Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cysteine protease - Wikipedia [en.wikipedia.org]

- 8. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

physical properties: boiling point and density of crotyl mercaptan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of crotyl mercaptan (CAS No. 5954-72-3), specifically its boiling point and density. This information is critical for professionals in drug development and chemical research who require precise data for reaction modeling, process design, and safety assessments.

Core Physical Properties

This compound, also known as 2-butene-1-thiol, is an organosulfur compound with the chemical formula C₄H₈S. The following table summarizes its key physical properties.

| Property | Value | Conditions |

| Boiling Point | 101.3°C | At 760 mmHg |

| 99-102°C | (E)-isomer | |

| Density | 0.862 g/mL | Not specified, assumed at standard conditions |

Experimental Protocols

While specific experimental protocols for the determination of these exact values for this compound are not detailed in publicly available literature, standard methodologies for determining the boiling point and density of liquids are well-established.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for this determination, especially with small sample sizes, is the Thiele tube method.

Thiele Tube Method:

-

Sample Preparation: A small amount of the liquid sample (less than 1 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.

-

Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for the circulation of the oil, ensuring uniform heating.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until the bubbling is rapid and continuous.

-

Cooling and Measurement: The heat source is then removed. The liquid begins to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

Density Determination

The density of a liquid is its mass per unit volume. This can be determined using several methods, with the volumetric flask and balance method being straightforward and accurate.

Volumetric Flask and Balance Method:

-

Mass of Empty Flask: A clean and dry volumetric flask of a known volume (e.g., 10 mL or 25 mL) is weighed on an analytical balance to determine its mass.

-

Filling the Flask: The volumetric flask is carefully filled with this compound until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.

-

Mass of Filled Flask: The filled volumetric flask is then re-weighed to determine the combined mass of the flask and the liquid.

-

Calculation: The mass of the liquid is calculated by subtracting the mass of the empty flask from the mass of the filled flask. The density is then calculated by dividing the mass of the liquid by the known volume of the flask.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between this compound and its determined physical properties.

Caption: Logical flow from the chemical entity to its physical properties.

An In-depth Technical Guide to the Reactivity and Chemical Reactions of Crotyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

Introduction